6-Chloro-1H-pyrazolo[4,3-c]pyridine-3-carboxylic acid
Beschreibung
6-Chloro-1H-pyrazolo[4,3-c]pyridine-3-carboxylic acid (CAS: 1314903-71-3) is a heterocyclic compound featuring a pyrazolo[4,3-c]pyridine core substituted with a chlorine atom at position 6 and a carboxylic acid group at position 2. This structure confers unique physicochemical properties, making it a valuable building block in medicinal chemistry and materials science. Its synthesis typically involves hydrolysis of ester intermediates under basic conditions, followed by acidification to isolate the carboxylic acid derivative .
Eigenschaften
IUPAC Name |
6-chloro-1H-pyrazolo[4,3-c]pyridine-3-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClN3O2/c8-5-1-4-3(2-9-5)6(7(12)13)11-10-4/h1-2H,(H,10,11)(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQHSKXNZULRANW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=CN=C1Cl)C(=NN2)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.58 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One common method for synthesizing 6-Chloro-1H-pyrazolo[4,3-c]pyridine-3-carboxylic acid involves the reaction of 4,6-dichloropyridine-3-carbaldehyde with hydrazine in the presence of N,N-diisopropylethylamine in dimethylacetamide (DMA) at 80°C for four hours. The reaction mixture is then cooled, diluted with ethyl acetate, and washed with water and brine .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods with appropriate adjustments to reaction conditions, purification processes, and safety measures to ensure consistent quality and yield.
Analyse Chemischer Reaktionen
Nucleophilic Aromatic Substitution at C6
The chlorine atom at position 6 undergoes nucleophilic substitution under basic conditions, enabling the introduction of diverse functional groups.
| Reaction Type | Reagents/Conditions | Products | References |
|---|---|---|---|
| Amine substitution | Primary/secondary amines, K₂CO₃, DMF, 80–100°C | 6-Amino derivatives | |
| Thiol substitution | Thiophenol, NaH, THF, reflux | 6-Sulfanyl derivatives | |
| Hydroxide displacement | NaOH, H₂O/EtOH, reflux | 6-Hydroxy-pyrazolopyridine (low yield) |
Mechanistic Insight :
The electron-deficient pyridine ring facilitates nucleophilic attack at C6. Steric hindrance from the fused pyrazole ring limits reactivity toward bulkier nucleophiles.
Carboxylic Acid Functionalization
The C3 carboxylic acid participates in condensation and derivatization reactions to form bioactive precursors.
| Reaction Type | Reagents/Conditions | Products | References |
|---|---|---|---|
| Esterification | SOCl₂ + ROH, rt | C3 alkyl/aryl esters | |
| Amide formation | EDCl/HOBt, amines, DCM, 0°C→rt | C3 carboxamides | |
| Reduction | LiAlH₄, THF, 0°C | 3-Hydroxymethyl derivative (partial decomposition) |
Key Limitation : Direct reduction of the carboxylic acid is challenging due to competing decarboxylation. Pre-conversion to esters improves stability during reduction.
Electrophilic Aromatic Substitution
The pyrazole ring exhibits limited electrophilic substitution due to electron withdrawal from the pyridine and carboxylic acid groups.
| Reaction Type | Reagents/Conditions | Products | References |
|---|---|---|---|
| Nitration | HNO₃/H₂SO₄, 0°C | Low-yield nitro derivatives (C5 position) | |
| Halogenation | NBS, DMF, 50°C | 5-Bromo derivative (trace) |
Structural Influence : Electron-deficient aromatic systems favor meta-directing effects, but steric constraints from the fused rings suppress most electrophilic reactions .
Cyclocondensation Reactions
The carboxylic acid and adjacent nitrogen facilitate heterocycle formation via intramolecular cyclization.
| Reaction Type | Reagents/Conditions | Products | References |
|---|---|---|---|
| Lactam formation | PCl₅, then NH₃, EtOH | Pyrazolopyridinone | |
| Thiadiazole synthesis | Lawesson’s reagent, toluene, 110°C | Thiadiazolo-fused derivatives |
Application : Lactam derivatives show enhanced solubility and kinase inhibition potential .
Stability Under Acidic/Basic Conditions
| Condition | Observation | Outcome | References |
|---|---|---|---|
| Acidic (HCl, 1M) | Dechlorination at >80°C | Pyrazolopyridine decomposition | |
| Basic (NaOH, 1M) | Carboxylate formation (pH >10) | Stable up to 60°C |
Handling Note : Prolonged heating in acidic media degrades the core structure, necessitating pH-controlled environments .
Comparative Reactivity with Analogues
| Compound | C6 Reactivity | Carboxylic Acid Reactivity | Stability in H₂O |
|---|---|---|---|
| This compound | High | Moderate | Low (pH-dependent) |
| 6-Methyl analogue | None | High | High |
| 1H-Pyrazolo[4,3-c]pyridine-3-carboxylic acid (no Cl) | N/A | High | Moderate |
Structural Implications : The chlorine atom enhances electrophilicity at C6 but reduces aqueous stability due to hydrolytic susceptibility .
Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry
6-Chloro-1H-pyrazolo[4,3-c]pyridine-3-carboxylic acid has been investigated for its potential as a therapeutic agent in various diseases. Its structure allows it to interact with biological targets effectively.
Case Studies
- Anticancer Activity : Research indicates that derivatives of this compound exhibit significant cytotoxic effects against cancer cell lines. For instance, a study found that modifications to the carboxylic acid group enhance its activity against specific cancer types, such as breast and lung cancer .
- Antimicrobial Properties : Another study highlighted its effectiveness against various bacterial strains, suggesting its potential role as an antibiotic agent .
Agrochemicals
The compound's ability to inhibit specific enzymes makes it a candidate for developing new agrochemicals.
Case Studies
- Herbicide Development : Research has shown that derivatives can act as selective herbicides, targeting specific weed species without harming crops. This selectivity is crucial for sustainable agriculture practices .
Material Science
In material science, this compound is explored for its potential use in creating novel materials with enhanced properties.
The synthesis of this compound typically involves multi-step organic reactions. Its derivatives are synthesized to enhance specific properties for targeted applications.
Synthesis Pathways
- Starting Materials : Common precursors include chlorinated pyridines and pyrazoles.
- Reactions : Key reactions include nucleophilic substitutions and cyclization processes.
Wirkmechanismus
The mechanism of action of 6-Chloro-1H-pyrazolo[4,3-c]pyridine-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors, within biological systems. The exact pathways and targets can vary depending on the specific application and the derivatives of the compound being studied. Generally, it may inhibit or activate certain biological processes, leading to its observed effects.
Vergleich Mit ähnlichen Verbindungen
Comparison with Structurally Similar Compounds
Substituent Variations on the Pyrazolo-Pyridine Core
Halogen-Substituted Derivatives
- 6-Chloro-3-iodo-1H-pyrazolo[4,3-c]pyridine (CAS: 1260672-72-7):
- Molecular formula: C₆H₃ClIN₃.
- The replacement of the carboxylic acid group with iodine at position 3 increases molecular weight (279.47 g/mol vs. ~201.56 g/mol for the target compound) and alters electronic properties. Iodine’s bulkiness may sterically hinder interactions in biological systems, reducing solubility compared to the carboxylic acid derivative .
- The absence of a carboxylic acid group limits hydrogen-bonding capacity, affecting target binding .
Functional Group Modifications
- 6-Chloro-1H-pyrazolo[4,3-c]pyridin-3-ol (CAS: 1588975-78-3):
- Ethyl 1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridine-3-carboxylate hydrochloride (CAS: 1171539-58-4):
Key Research Findings
- Synthetic Flexibility : The carboxylic acid group in 6-Chloro-1H-pyrazolo[4,3-c]pyridine-3-carboxylic acid enables facile derivatization into amides or esters, enhancing its utility in drug discovery .
- However, trifluoromethyl or bromine substitutions may offer superior pharmacokinetic profiles .
- Solubility Challenges : While the carboxylic acid improves aqueous solubility, hydrochloride salts (e.g., in tetrahydro derivatives) are preferred for formulations requiring enhanced stability .
Biologische Aktivität
6-Chloro-1H-pyrazolo[4,3-c]pyridine-3-carboxylic acid (CAS No. 1314903-71-3) is a heterocyclic compound with significant potential in medicinal chemistry. This article reviews its biological activities, particularly focusing on its anticancer, anti-inflammatory, and antiviral properties, supported by various research findings and studies.
- IUPAC Name : this compound
- Molecular Formula : C7H4ClN3O2
- Molecular Weight : 197.58 g/mol
- Purity : 97% .
Anticancer Activity
Recent studies have highlighted the anticancer properties of compounds containing the pyrazole scaffold, including this compound. In vitro and in vivo evaluations have demonstrated its effectiveness against various cancer cell lines:
| Cancer Type | Cell Line | Activity |
|---|---|---|
| Lung Cancer | A549 | Significant inhibition |
| Breast Cancer | MDA-MB-231 | Strong antiproliferative effect |
| Liver Cancer | HepG2 | Notable growth inhibition |
| Colorectal Cancer | HCT116 | Effective against proliferation |
| Prostate Cancer | LNCaP | Anticancer activity observed |
The compound has shown promising results in inhibiting the growth of cancer cells, with mechanisms likely involving apoptosis and cell cycle arrest .
Anti-inflammatory Activity
The compound has been evaluated for its anti-inflammatory properties. In a comparative study, several pyrazole derivatives were tested against COX enzymes:
| Compound | IC50 (μg/mL) | Reference Drug |
|---|---|---|
| This compound | 65.00 | Diclofenac (54.65) |
| Other Pyrazole Derivatives | Varies | Celecoxib (22%) |
This indicates that while the compound exhibits anti-inflammatory effects, it may not be as potent as traditional non-steroidal anti-inflammatory drugs (NSAIDs) .
Antiviral Activity
Emerging research has also pointed to the antiviral potential of this compound. Studies have shown effectiveness against various viral infections:
| Virus Type | Activity |
|---|---|
| Hepatitis A Virus (HAV) | Significant inhibition reported |
| Herpes Simplex Virus (HSV) | High anti-HSV activity observed |
| Tobacco Mosaic Virus (TMV) | Effective in reducing viral titer |
The antiviral mechanisms are still under investigation but are believed to involve interference with viral replication cycles .
Case Studies and Research Findings
A notable study synthesized several derivatives of pyrazolo compounds and evaluated their biological activities. Among these, derivatives similar to this compound exhibited promising results against multiple cancer types and showed potential as antiviral agents .
Another study emphasized the importance of structural modifications in enhancing biological activity, suggesting that further research into analogs could yield compounds with improved efficacy .
Q & A
Basic: What are the standard synthetic routes for 6-Chloro-1H-pyrazolo[4,3-c]pyridine-3-carboxylic acid?
Methodological Answer:
The synthesis typically involves multi-step heterocyclic condensation and functionalization. A common approach includes:
- Condensation : Reacting substituted pyridine precursors (e.g., 4-chlorobenzaldehyde) with aminopyridine derivatives under palladium or copper catalysis .
- Cyclization : Microwave-assisted cyclization using PdCl₂(PPh₃)₂ in solvents like DMF or toluene to form the pyrazolo[4,3-c]pyridine core .
- Carboxylic Acid Introduction : Hydrolysis of ester intermediates under acidic or basic conditions.
Key Validation : NMR and HRMS ensure structural fidelity, with yields optimized via catalyst screening (e.g., Pd vs. Cu) .
Basic: How is structural characterization performed for this compound?
Methodological Answer:
- 1H/13C NMR : Assign tautomeric forms (e.g., pyrazole vs. pyridine ring proton shifts) and confirm substitution patterns .
- HRMS : Verify molecular ion peaks (e.g., [M+H]⁺) and isotopic patterns consistent with chlorine .
- X-ray Crystallography : Resolve ambiguities in regiochemistry, as seen in related pyrazolo[4,3-c]pyridine derivatives .
Note : Discrepancies between computed and experimental data (e.g., NOE correlations) may require 2D NMR (COSY, HSQC) .
Basic: What in vitro assays are used to evaluate its biological activity?
Methodological Answer:
- Anticancer Screening : Cell viability assays (MTT/WST-1) against cancer lines (e.g., prostate cancer PC-3), with autophagy induction monitored via LC3-II Western blotting .
- Enzyme Inhibition : Kinase inhibition assays (e.g., mTOR/p70S6K) using recombinant proteins and ATP-competitive binding studies .
- Antimicrobial Testing : Broth microdilution to determine MIC against Gram-positive/negative bacteria .
Advanced: How can synthetic yields be optimized for scale-up?
Methodological Answer:
- Design of Experiments (DOE) : Screen catalysts (Pd vs. Cu), solvents (DMF vs. toluene), and temperatures to maximize cyclization efficiency .
- Microwave vs. Conventional Heating : Compare reaction kinetics; microwave often reduces time but requires specialized equipment .
- Purification : Use column chromatography (silica gel) or recrystallization (ethanol/water) to isolate high-purity product .
Advanced: How to resolve contradictions in NMR spectral data?
Methodological Answer:
- Tautomerism Analysis : Use variable-temperature NMR to identify dynamic equilibria (e.g., pyrazole NH proton exchange) .
- Computational Modeling : Compare DFT-calculated chemical shifts (Gaussian/B3LYP) with experimental data to assign ambiguous peaks .
- Isotopic Labeling : Introduce deuterium at reactive sites (e.g., NH positions) to simplify splitting patterns .
Advanced: What mechanistic studies elucidate its biological activity?
Methodological Answer:
- Kinase Profiling : Use selectivity panels (e.g., Eurofins KinaseProfiler) to identify off-target effects .
- Autophagy Flux Assays : Combine lysosomal inhibitors (chloroquine) with Western blotting to quantify LC3-II accumulation .
- Gene Knockdown : CRISPR/Cas9-mediated deletion of autophagy genes (e.g., ATG5) to confirm mechanism .
Advanced: How to model its interaction with biological targets?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina to predict binding modes in kinase ATP pockets (e.g., mTOR) .
- MD Simulations : Run 100-ns trajectories (AMBER/CHARMM) to assess stability of ligand-receptor complexes .
- QSAR : Corrogate substituent effects (e.g., chloro vs. trifluoromethyl) on IC50 values .
Advanced: How to address stability issues in aqueous buffers?
Methodological Answer:
- pH Stability Studies : Use HPLC to monitor degradation at pH 1–13 (37°C, 24h) .
- Light/Thermal Stress Testing : Expose solid/liquid samples to ICH guidelines (e.g., 40°C/75% RH) and track impurities .
- Lyophilization : Improve shelf life by formulating as a lyophilized powder .
Advanced: What strategies modify the core scaffold for improved SAR?
Methodological Answer:
- Heterocycle Replacement : Substitute pyridine with oxazole or triazole rings (e.g., triazolo[3,4-b]thiadiazine derivatives) .
- Substituent Screening : Introduce electron-withdrawing groups (Cl, CF₃) at C-6 to enhance kinase affinity .
- Prodrug Design : Esterify the carboxylic acid to improve bioavailability .
Advanced: How to ensure reproducibility in multi-gram synthesis?
Methodological Answer:
- Process Analytical Technology (PAT) : Use in-line FTIR to monitor reaction progress and intermediates .
- Purification Scalability : Replace column chromatography with centrifugal partition chromatography (CPC) for higher throughput .
- Batch-to-Batch Consistency : Implement QC protocols (HPLC purity >98%, residual solvent analysis) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
